Mestilbol

描述

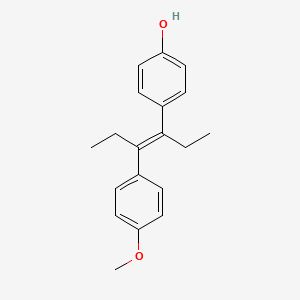

Mestilbol, also known as diethylstilbestrol monomethyl ether, is a synthetic nonsteroidal estrogen of the stilbestrol group. It was developed by Wallace & Tiernan Company and patented in 1940. This compound was introduced for medical use in the 1940s but is no longer marketed. It was available both as oral tablets and in oil for intramuscular injection .

准备方法

Mestilbol is synthesized through the monoalkylation of diethylstilbestrol. The reaction involves the use of diethylstilbestrol and a methylating agent under controlled conditions. The process is typically carried out in a solvent such as ethanol or methanol, with the reaction being catalyzed by a base like sodium hydroxide. The product is then purified through recrystallization .

化学反应分析

Mestilbol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: It can be reduced to form diethylstilbestrol, its parent compound.

Substitution: this compound can undergo substitution reactions, particularly at the phenolic hydroxyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include diethylstilbestrol and its derivatives .

科学研究应用

Chemical Properties and Structure

Mestilbol is chemically classified as 4-hydroxy-3-(1-methyl-2-phenyl-1-propenyl) phenol with the molecular formula . Its structural similarity to other synthetic estrogens such as diethylstilbestrol allows it to interact with estrogen receptors, which is pivotal in its applications.

Hormonal Therapy

This compound has been investigated for its role in hormonal therapies. Similar to diethylstilbestrol, it exhibits estrogenic activity, making it a candidate for treating conditions influenced by estrogen levels, such as certain types of breast cancer. Research indicates that this compound can bind to estrogen receptors, potentially modulating gene expression related to cell proliferation and differentiation .

Cancer Research

Studies have shown that compounds like this compound may influence cancer cell growth. For instance, the interaction of this compound with estrogen receptors has implications in understanding hormone-dependent cancers. Its efficacy in inhibiting tumor growth in vitro has been documented, suggesting a need for further clinical trials to explore its therapeutic potential .

Metabolomics and Drug Development

This compound's metabolic pathways are of interest in drug development. Utilizing metabolomics, researchers can study how this compound affects cellular metabolism and its pharmacokinetics. This approach aids in identifying biomarkers for drug efficacy and safety, enhancing the drug development process .

Endocrine Disruption Studies

Due to its estrogenic properties, this compound is often included in studies assessing endocrine disruptors. Understanding how synthetic estrogens impact hormonal balance is crucial for evaluating risks associated with environmental exposure to such compounds .

Toxicology Assessments

This compound's effects on human health are also studied within toxicology frameworks. Evaluating its safety profile involves assessing its potential toxic effects on various organs and systems, particularly when administered over prolonged periods .

Ecotoxicology

The presence of synthetic estrogens like this compound in the environment raises concerns about their impact on wildlife and ecosystems. Studies focus on how these compounds affect aquatic organisms and their reproductive systems, leading to broader implications for biodiversity and ecological health .

Biomonitoring

This compound can serve as a marker in biomonitoring studies aimed at assessing pollution levels in water bodies. Its detection can indicate the presence of other synthetic hormones, facilitating environmental assessments and regulatory measures .

Case Studies

作用机制

Mestilbol exerts its effects by binding to estrogen receptors in the body. Once bound, it mimics the action of natural estrogens, leading to the activation of estrogen-responsive genes. This results in various physiological effects, including the regulation of reproductive functions and secondary sexual characteristics. This compound is gradually demethylated in the body into diethylstilbestrol, making it a prodrug of diethylstilbestrol .

相似化合物的比较

Mestilbol is similar to other synthetic nonsteroidal estrogens, such as diethylstilbestrol and hexestrol. it is unique in its longer-lasting effects compared to diethylstilbestrol. Other similar compounds include:

Diethylstilbestrol: A synthetic nonsteroidal estrogen with similar estrogenic activity but shorter duration of action.

Hexestrol: Another synthetic nonsteroidal estrogen with similar properties but different pharmacokinetics.

This compound’s uniqueness lies in its prolonged estrogenic activity and its role as a prodrug of diethylstilbestrol.

生物活性

Mestilbol, a synthetic nonsteroidal estrogen, has garnered attention for its biological activity, particularly in the context of hormone receptor interactions and potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (CHO) is characterized by its nonsteroidal structure, which differentiates it from traditional steroidal estrogens. Its molecular weight is approximately 282.377 g/mol, and it exhibits a binding affinity for estrogen receptors, making it a subject of interest for studying endocrine activities.

This compound functions primarily as an estrogen receptor agonist. It interacts with estrogen receptors (ERα and ERβ), influencing gene expression and cellular processes associated with estrogen signaling. The binding affinity of this compound to these receptors has been quantified through various studies, revealing insights into its potency compared to other known estrogens.

Binding Affinity Data

The following table summarizes the binding energies of this compound and other related compounds:

| Compound | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues |

|---|---|---|---|

| This compound | -4.39 | 1 | Arginine 363 |

| Estradiol | -6.66 | 3 | Aspartate 321, Arginine 363 |

| Diethylstilbestrol | -5.16 | 4 | Alanine 307, Aspartate 321 |

| Ethinylestradiol | -6.02 | 3 | Arginine 363 |

This data indicates that while this compound has a lower binding energy compared to estradiol and ethinylestradiol, it still demonstrates significant interaction with estrogen receptors, suggesting potential biological activity.

Biological Effects

The biological activity of this compound extends beyond receptor binding. It has been studied for its effects on various physiological processes:

- Cell Proliferation : Research indicates that this compound can stimulate cell proliferation in certain tissues, similar to other estrogens.

- Endocrine Disruption Potential : As a synthetic estrogen, there are concerns regarding its potential as an endocrine disruptor, impacting hormonal balance in both humans and wildlife.

Case Studies

Several case studies have highlighted the implications of this compound's biological activity:

- Case Study on Hormonal Therapies : A clinical study involving patients undergoing hormonal treatments noted that this compound could be used as an alternative to traditional estrogens in managing menopausal symptoms without the associated risks of steroidal estrogens .

- Endocrine Disruption Research : Investigations into the environmental impact of synthetic estrogens have included this compound, revealing its potential to affect aquatic ecosystems through hormonal modulation in fish populations .

- Comparative Analysis with Other Compounds : A comparative study analyzed the effects of this compound alongside diethylstilbestrol (DES), finding that while both compounds exhibit estrogenic activity, this compound's effects are less pronounced in certain models .

属性

IUPAC Name |

4-[(E)-4-(4-methoxyphenyl)hex-3-en-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-4-18(14-6-10-16(20)11-7-14)19(5-2)15-8-12-17(21-3)13-9-15/h6-13,20H,4-5H2,1-3H3/b19-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMDPZMWUZDKAI-VHEBQXMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/CC)\C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860231 | |

| Record name | 4-[(3E)-4-(4-Methoxyphenyl)hex-3-en-3-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18839-90-2, 7773-60-6 | |

| Record name | 4-[(1E)-1-Ethyl-2-(4-methoxyphenyl)-1-buten-1-yl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18839-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mestilbol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007773606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mestilbol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018839902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(3E)-4-(4-Methoxyphenyl)hex-3-en-3-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MESTILBOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N44U12UW5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。